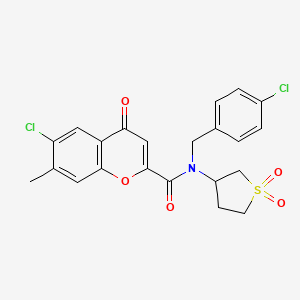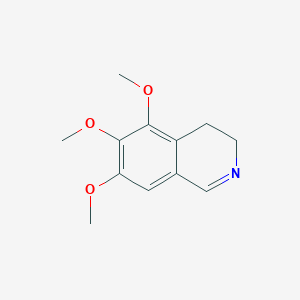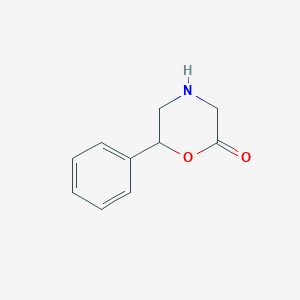![molecular formula C12H15NO2 B12116611 (2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)
(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one is a chiral compound with significant importance in organic chemistry. This compound features a unique structure with an amino group, an oxirane ring, and a phenyl group, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amino alcohol with an epoxide under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of chiral catalysts and high-throughput screening can optimize the process for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, diols, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in enzyme inhibition studies and as a reactive intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3-phenylpropan-1-ol: Lacks the oxirane ring, making it less reactive in certain types of chemical reactions.
(2R)-2-amino-1-phenylpropan-1-one: Has a different stereochemistry, affecting its reactivity and interactions with chiral catalysts.
(2S)-2-amino-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-1-one: The different stereochemistry of the oxirane ring can lead to different reaction pathways and products.
Uniqueness
The unique combination of the amino group, oxirane ring, and phenyl group in (2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one makes it a versatile and valuable compound in various fields of research and industry. Its chiral nature and reactivity allow for the synthesis of a wide range of derivatives and its use in diverse applications.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-amino-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |
Clé InChI |
KWADEJYHBBQJTA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
![Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester](/img/structure/B12116547.png)




![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)

![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)

![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
